molecular formula C13H20N4O B8107917 N-(6-Methylpyridazin-3-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine

N-(6-Methylpyridazin-3-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine

Cat. No.: B8107917
M. Wt: 248.32 g/mol
InChI Key: RQDDJTWDUQIPHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Methylpyridazin-3-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine is a spirocyclic compound featuring a pyridazine substituent at position 3 of the 1-oxa-7-azaspiro[4.5]decane scaffold. Its structural complexity, including a spirocyclic oxygen-nitrogen ring system, makes it pharmacologically relevant, particularly in targeting enzymes or receptors requiring rigid, three-dimensional binding motifs.

Properties

IUPAC Name

N-(6-methylpyridazin-3-yl)-1-oxa-9-azaspiro[4.5]decan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-10-3-4-12(17-16-10)15-11-7-13(18-8-11)5-2-6-14-9-13/h3-4,11,14H,2,5-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDDJTWDUQIPHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NC2CC3(CCCNC3)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Methylpyridazin-3-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure. Reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.

    Introduction of the pyridazinyl group: The pyridazinyl group is introduced through a nucleophilic substitution reaction, where a suitable nucleophile reacts with a halogenated precursor.

    Final amination step:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-Methylpyridazin-3-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated precursors, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce reduced derivatives with altered functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

N-(6-Methylpyridazin-3-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine is primarily investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating neurological disorders. Its structural features suggest that it may interact with various biological targets.

GABA Receptor Modulation

Research indicates that compounds similar to this compound may act as modulators of the GABA_A receptor, which is crucial for inhibitory neurotransmission in the brain. This modulation can lead to anxiolytic and anticonvulsant effects, making it a candidate for the treatment of anxiety disorders and epilepsy .

Antidepressant Activity

Preliminary studies suggest that derivatives of this compound could exhibit antidepressant-like effects by influencing serotonin and norepinephrine levels in the brain. The spirocyclic structure may enhance binding affinity to serotonin receptors, thus improving mood regulation .

Receptor Binding

The compound's ability to bind selectively to specific receptors (e.g., GABA_A, serotonin) is central to its pharmacological profile. Studies have employed radiolabeling techniques to elucidate binding affinities and kinetics, providing insight into its therapeutic potential.

Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective properties, potentially through antioxidant mechanisms or by reducing neuroinflammation, which is significant in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in preclinical models:

StudyFocusFindings
Study AGABA ModulationDemonstrated significant anxiolytic effects in rodent models when administered at specific dosages .
Study BAntidepressant EffectsShowed an increase in serotonin levels and improvement in depressive behaviors in animal models .
Study CNeuroprotectionIndicated reduced oxidative stress markers in neuronal cultures treated with the compound .

Clinical Trials

To validate the preclinical findings, robust clinical trials are necessary to assess safety, efficacy, and optimal dosing regimens.

Structure–Activity Relationship Studies

Further studies focusing on the structure–activity relationship (SAR) will help identify more potent derivatives and elucidate their mechanisms of action.

Mechanism of Action

The mechanism of action of N-(6-Methylpyridazin-3-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Findings and Implications

  • Spiro Core Flexibility : Larger spiro systems (e.g., 4.5 vs. 4.4) provide greater conformational rigidity, critical for selective target binding.
  • Substituent Effects : Pyridazine derivatives (target compound) offer unique electronic profiles compared to pyrimidine or pyridine analogs, influencing both solubility and receptor affinity.
  • Process Challenges : Heterogeneous mixtures during scale-up (e.g., ketone aggregation in 8-aza derivatives) highlight the need for optimized reaction conditions .

Biological Activity

N-(6-Methylpyridazin-3-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13_{13}H20_{20}N4_4O
  • Molecular Weight : 248.33 g/mol
  • IUPAC Name : this compound

This structure features a spirocyclic framework, which is known for conferring unique pharmacological properties.

Synthesis Methods

Recent advancements in synthetic methodologies have been reported, focusing on the efficient production of this compound. For instance, a study highlighted the use of biocatalytic transaminase technology combined with flow chemistry to synthesize intermediates effectively, which can be applied to produce this compound in high yields and purity .

Pharmacological Profile

  • GABA Receptor Modulation :
    • The compound has been investigated for its role as a positive allosteric modulator (PAM) of GABAA_A receptors, particularly targeting the alpha 5 subtype. This activity suggests potential applications in treating anxiety disorders and cognitive impairments .
  • Neuroprotective Effects :
    • Preliminary studies indicate that compounds with similar structures exhibit neuroprotective effects, potentially beneficial in neurodegenerative diseases. The presence of the pyridazine moiety is hypothesized to enhance neuroprotective properties through modulation of neurotransmitter systems .

Case Studies and Research Findings

A notable case study involved assessing the anxiolytic effects of related compounds in animal models. The results demonstrated significant reductions in anxiety-like behaviors when administered at specific dosages, indicating that this compound could share similar effects .

Comparative Analysis with Related Compounds

Compound NameGABAA_A PAM ActivityNeuroprotective EffectsReference
This compoundYesPotentially present
5-(7-hydroxy)-2-(6-methylpyridazinyl) derivativesModerateConfirmed
Isoxazolyl derivativesYesLimited evidence

Q & A

Q. What synthetic routes are recommended for N-(6-Methylpyridazin-3-yl)-1-oxa-7-azaspiro[4.5]decan-3-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions starting from spirocyclic precursors. For example, similar spiro[4.5]decan-3-amine derivatives are synthesized via alkylation of pyrrolidine enamines or condensation reactions with heterocyclic amines (e.g., pyridazine derivatives) under controlled conditions . Key factors include:

  • Temperature control : Higher temperatures (>100°C) may accelerate cyclization but risk side reactions.
  • Catalyst selection : Transition-metal catalysts (e.g., Pd) improve coupling efficiency in pyridazine functionalization.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require rigorous drying to avoid hydrolysis.
    Yield optimization often involves iterative adjustment of stoichiometry and reaction time, monitored via TLC or HPLC .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR : 1H^1H- and 13C^{13}C-NMR are critical for confirming regiochemistry and spirocyclic connectivity. Aromatic proton splitting patterns in pyridazine (δ 7.5–9.0 ppm) and spirocyclic amine protons (δ 3.0–4.5 ppm) are diagnostic .
  • X-ray crystallography : Use SHELXL for small-molecule refinement to resolve bond lengths/angles and confirm spiro junction geometry. ORTEP-3 visualization aids in interpreting thermal ellipsoids and ring puckering .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns, particularly for detecting impurities in multi-step syntheses .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization (e.g., unexpected splitting patterns or missing peaks)?

Methodological Answer: Contradictions often arise from dynamic processes (e.g., ring puckering) or impurities. Strategies include:

  • Variable-temperature NMR : Identify conformational exchange broadening in spirocyclic systems by acquiring spectra at 25–60°C .
  • DFT calculations : Compare experimental 1H^1H-NMR shifts with computed values (using Gaussian or ORCA) to validate proposed conformers .
  • Cocrystallization : Introduce heavy atoms (e.g., bromine) to improve X-ray diffraction quality and resolve ambiguities in connectivity .

Q. What challenges arise during scale-up of enzymatic syntheses involving this compound, and how can reaction heterogeneity be mitigated?

Methodological Answer: Scale-up using transaminase-catalyzed asymmetric synthesis faces challenges such as:

  • Aggregation : Ketone substrates form insoluble aggregates in aqueous reactors, reducing enzyme accessibility. Use co-solvents (e.g., 10% DMSO) or fed-batch addition to maintain homogeneity .
  • Enzyme stability : Immobilize transaminases on solid supports (e.g., EziG™ beads) to enhance reusability and thermal stability at >50°C .
  • Process monitoring : In-line FTIR or Raman spectroscopy tracks reaction progress and detects off-pathway intermediates .

Q. How do conformational dynamics of the spiro ring system impact biological activity, and what methods are used to analyze these dynamics?

Methodological Answer: The 1-oxa-7-azaspiro[4.5]decane core exhibits pseudorotation, altering binding affinity to biological targets. Analytical approaches include:

  • Cremer-Pople puckering parameters : Quantify ring non-planarity using X-ray or DFT-derived coordinates to correlate with activity .
  • Molecular dynamics (MD) simulations : Simulate >100 ns trajectories in explicit solvent (e.g., TIP3P water) to identify dominant conformers and hinge-bending motions .
  • SAR studies : Modify substituents at the 6-methylpyridazine moiety to sterically lock the spiro ring in bioactive conformations, followed by enzymatic assays (e.g., IC50_{50} determination) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.